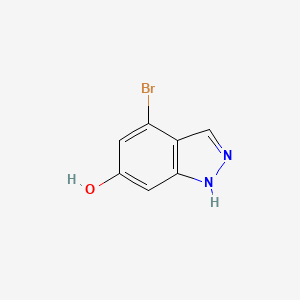

4-Bromo-1H-indazol-6-ol

描述

Historical Context and Significance of the Indazole Nucleus in Medicinal Chemistry

The indazole ring system, while not commonly found in nature, has a rich history in synthetic medicinal chemistry. Current time information in Pasuruan, ID. Its structural versatility and ability to interact with a wide array of biological targets have made it a privileged scaffold in drug discovery. epa.gov The nitrogen-containing heterocyclic structure of indazole allows for diverse functionalization, leading to compounds with a wide range of pharmacological properties. nih.govresearchgate.net

Historically, research into indazole derivatives has led to the discovery of compounds with significant therapeutic applications. These include agents with anti-inflammatory, antimicrobial, and analgesic properties. smolecule.com The development of indazole-based compounds has been particularly impactful in the field of oncology. Several FDA-approved anti-cancer drugs, such as Niraparib and Pazopanib, feature the indazole core, highlighting its importance in the creation of effective cancer therapies. smolecule.comgoogle.com

The broad biological potential of the indazole nucleus is attributed to its ability to mimic the structure of endogenous ligands and interact with the active sites of enzymes and receptors. This has led to the development of indazole derivatives as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in numerous diseases. researchgate.net The success of these established drugs continues to fuel further investigation into novel indazole-based compounds.

The following table provides a summary of the diverse biological activities associated with the indazole nucleus:

| Biological Activity | Therapeutic Area | Example Target/Application |

| Anticancer | Oncology | Kinase inhibition (e.g., PARP, VEGFR) |

| Anti-inflammatory | Inflammation | Cyclooxygenase (COX) inhibition |

| Antimicrobial | Infectious Diseases | Inhibition of bacterial cell division (e.g., FtsZ) |

| Antiviral | Virology | Inhibition of viral replication |

| Analgesic | Pain Management | Modulation of pain pathways |

| Antidiabetic | Metabolic Disorders | Regulation of metabolic enzymes |

The Unique Positioning of 4-Bromo-1H-indazol-6-ol within the Indazole Family

This compound is a distinct member of the indazole family, with its chemical structure offering specific advantages for synthetic modification and drug design. The strategic placement of the bromine atom at the 4-position and a hydroxyl group at the 6-position provides two reactive sites for further chemical elaboration.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures, allowing for the introduction of a wide range of substituents at the 4-position. This capability is crucial for exploring the structure-activity relationships (SAR) of new derivatives and optimizing their biological activity.

The hydroxyl group at the 6-position can be readily modified through etherification, esterification, or other functional group transformations. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates with favorable pharmacokinetic profiles. The presence of both a halogen and a hydroxyl group on the indazole core makes this compound a highly valuable and versatile building block in the synthesis of novel bioactive compounds.

The table below highlights the key structural features of this compound and their significance in medicinal chemistry:

| Structural Feature | Position | Significance in Medicinal Chemistry |

| Bromine Atom | 4 | Enables diverse cross-coupling reactions for SAR studies. |

| Hydroxyl Group | 6 | Allows for modification of physicochemical properties. |

| Indazole Core | - | Provides a proven pharmacophore for biological activity. |

Overview of Current Research Trajectories Involving this compound and its Derivatives

While specific research findings on derivatives originating directly from this compound are not extensively detailed in publicly available literature, the known reactivity of its functional groups points to several promising research directions. The primary trajectory for this scaffold is its use as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

The development of small molecule kinase inhibitors is a major focus in contemporary pharmaceutical research, especially in oncology and immunology. The indazole scaffold is a well-established core for many kinase inhibitors. It is anticipated that derivatives of this compound are being explored for their potential to inhibit a range of kinases implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. For instance, structurally related bromo-indazole derivatives have been utilized in the synthesis of inhibitors for PI3 kinase and spleen tyrosine kinase (Syk), both of which are important targets in cancer and autoimmune diseases.

Another significant research avenue is the development of novel antibacterial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial drugs with novel mechanisms of action. Research on other bromo-indazole derivatives has shown that this class of compounds can be effective inhibitors of bacterial cell division proteins like FtsZ, making them attractive candidates for the development of new antibiotics. nih.gov

Furthermore, the anti-inflammatory and broader anticancer potential of indazole derivatives continues to be an active area of investigation. It is plausible that research is underway to synthesize and evaluate derivatives of this compound for their efficacy in these therapeutic areas. The ability to systematically modify the scaffold at both the 4- and 6-positions allows for the creation of large libraries of compounds for high-throughput screening against a variety of biological targets.

Structure

2D Structure

属性

IUPAC Name |

4-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEDVJFAFWXQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646153 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-75-2 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1h Indazol 6 Ol and Its Derivatives

Conventional Synthetic Routes and Their Modern Adaptations

Traditional approaches to the synthesis of the indazole core often rely on cyclization reactions of appropriately substituted aniline (B41778) derivatives. A prevalent strategy involves the diazotization of a 2-alkyl- or 2-acyl-aniline followed by intramolecular cyclization. For a molecule like 4-Bromo-1H-indazol-6-ol, a plausible conventional route would commence with a polysubstituted aniline, such as a 3-bromo-5-hydroxy-2-methylaniline derivative. This precursor would undergo diazotization, followed by an intramolecular reaction to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

A notable modern approach involves the regioselective bromination of a substituted aniline precursor, followed by diazotization and cyclization. For example, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts with 3-fluoro-2-methylaniline, which is first brominated and then subjected to a cyclization reaction to form the indazole ring. nih.gov This highlights a common modern strategy of introducing the desired halogen substituents at an early stage onto a simpler precursor before the core indazole structure is formed.

Another contemporary adaptation is the cyclization of ortho-substituted phenylhydrazines. This can be achieved under acidic conditions. For example, a 4-bromo-6-chloro-2-nitroaniline can be reduced to the corresponding phenylhydrazine (B124118) derivative, which then undergoes acid-catalyzed cyclization to yield the indazole.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole nucleus, particularly for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is especially pertinent for bromo-substituted indazoles like this compound. nih.govnih.gov The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of aryl, heteroaryl, or alkyl groups. researchgate.net

The general scheme for a Suzuki-Miyaura reaction on a bromo-indazole involves the use of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the coupling of various arylboronic acids with bromo-indazole carboxamides has been successfully demonstrated using a PdCl2(dppf)·DCM catalyst with K2CO3 as the base in a 1,4-dioxane/water solvent system. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | K2CO3 | Toluene/MeOH/H2O | 80 | 77-82 | nih.gov |

| PdCl2(dppf)·DCM | K2CO3 | 1,4-Dioxane/H2O | 100 | Good to Excellent | nih.gov |

| Pd(OAc)2/RuPhos | K3PO4 | Dioxane/H2O | Not specified | Good to Excellent | researchgate.net |

This methodology allows for the synthesis of a diverse library of 4-substituted indazole derivatives, starting from a common 4-bromo precursor. The reaction generally exhibits good functional group tolerance, making it a valuable tool in drug discovery and development. nih.gov

Amide Cross-Coupling Strategies

Amide cross-coupling strategies are primarily employed for the synthesis of indazole derivatives bearing carboxamide functionalities. This approach typically involves the coupling of an indazole carboxylic acid with an amine or, conversely, the coupling of an amino-indazole with a carboxylic acid or its activated derivative.

For instance, N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide has been synthesized through the acid-amide cross-coupling of 1-butyl-1H-indazole-3-carboxylic acid and 4-bromoaniline. nih.gov This reaction often utilizes peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

These amide-containing indazole derivatives can then be further functionalized, for example, through Suzuki-Miyaura coupling at a bromo-position on the indazole ring, to generate a wider range of complex molecules.

Intramolecular Cyclization and Amination Approaches (e.g., Silver(I)-mediated C-H Bond Amination)

Intramolecular cyclization is a cornerstone of indazole synthesis. One of the modern and efficient methods in this category is the silver(I)-mediated intramolecular oxidative C-H bond amination. nih.govnih.govfigshare.com This process enables the construction of the indazole ring system from readily available arylhydrazones. The reaction is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govnih.govfigshare.com

This method has proven to be effective for the synthesis of a variety of substituted 1H-indazoles. nih.govnih.govfigshare.com A general procedure involves treating an arylhydrazone with a silver(I) salt, such as AgNTf2, often in the presence of a copper(II) co-catalyst, in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov This approach offers a direct route to the indazole core and is tolerant of various functional groups.

Another key intramolecular approach is the Cadogan reductive cyclization, which involves the deoxygenation of a nitro group adjacent to an imine, leading to the formation of the N-N bond of the pyrazole ring. This has been applied in a one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and anilines, where the intermediate ortho-imino-nitrobenzene undergoes reductive cyclization. acs.org

Catalysis in the Synthesis of Substituted Indazoles

Catalysis plays a pivotal role in the modern synthesis of substituted indazoles, offering pathways with enhanced efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric methods. Both transition metals and acid-base catalysts are extensively utilized in various synthetic transformations leading to the indazole core and its derivatives.

Transition Metal Catalysis (e.g., Copper, Ruthenium, Palladium)

Transition metals are at the forefront of catalytic methods for indazole synthesis, facilitating key bond-forming reactions such as C-N, N-N, and C-C couplings.

Copper Catalysis: Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for the formation of C-N bonds in the synthesis of N-substituted indazoles. Copper catalysts are also effective in intramolecular cyclizations. For instance, cuprous (I) iodide, in combination with L-proline, has been used to catalyze the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides to yield 1-substituted indazol-3-ones. rsc.orgrsc.org This method is advantageous due to the low catalyst loading and mild reaction conditions. rsc.org Copper(I) oxide nanoparticles have also been employed as a recyclable catalyst in the three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Ruthenium Catalysis: Ruthenium catalysts have emerged as powerful tools for C-H activation and annulation reactions leading to indazole derivatives. nih.govrsc.org For example, a Ru(II)-catalyzed tandem ortho-carbonylation/amidation/cyclization of 2-aryl-2,3-dihydrophthalazine-1,4-diones has been developed for the synthesis of indazolo[1,2-b]phthalazine-triones. nih.gov Ruthenium catalysts, often in conjunction with copper oxidants, can also mediate cascade reactions to construct complex indazole-containing fused heterocyclic systems. nih.gov

Palladium Catalysis: As previously discussed in the context of cross-coupling reactions, palladium is arguably one of the most versatile transition metals in indazole chemistry. Beyond the Suzuki-Miyaura reaction, palladium catalysts are employed in a variety of other transformations, including intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org Palladium-catalyzed methods are prized for their high efficiency and broad substrate scope. nih.govnih.gov

| Transition Metal | Catalyst System | Reaction Type | Reference |

| Copper | CuI / L-proline | Intramolecular C-N bond formation | rsc.orgrsc.org |

| Copper | CuO nanoparticles | Three-component reaction | organic-chemistry.org |

| Ruthenium | [RuCl2(p-cymene)]2 / NaOAc | Tandem carbonylation/amidation/cyclization | nih.gov |

| Palladium | PdCl2(dppf)·DCM | Suzuki-Miyaura cross-coupling | nih.gov |

| Palladium | Pd(OAc)2 | Intramolecular amination | thieme-connect.de |

Acid-Base Catalyzed Transformations

Acid and base catalysis are fundamental to many classical and modern indazole syntheses. The cyclization of ortho-substituted phenylhydrazines, a common strategy for forming the indazole ring, can be effectively promoted by acidic conditions. For example, the treatment of a phenylhydrazine derivative with an acid can facilitate the intramolecular condensation to form the pyrazole ring.

Base-catalyzed reactions are also prevalent, particularly in cyclization reactions that involve deprotonation steps. For instance, the synthesis of 2-aryl-2H-indazoles can be achieved via a base-catalyzed benzyl (B1604629) C-H deprotonation and subsequent cyclization of ortho-alkyl substituted azoxybenzenes. caribjscitech.com This transition-metal-free approach offers a more environmentally friendly alternative to some metal-catalyzed methods. The choice of base is critical, with strong bases like potassium tert-butoxide or potassium hydroxide (B78521) in DMSO being effective. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of indazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and improved energy efficiency. ijnrd.orgresearchgate.net Sustainable approaches aim to minimize the environmental impact of chemical processes by employing alternative energy sources, greener solvents, and innovative catalytic systems. ijnrd.org These methodologies not only offer environmental benefits but also often lead to improved reaction rates, higher yields, and greater selectivity compared to conventional methods. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, revolutionizing the synthesis of heterocyclic compounds like indazoles. ijnrd.orgresearchgate.net Unlike conventional heating which transfers heat through vessel walls, microwave irradiation directly heats the reactant molecules, leading to a rapid and uniform temperature increase. ijnrd.org This efficient energy transfer often results in dramatic reductions in reaction times, from hours or days to mere minutes, along with increased product yields and purity. researchgate.netajrconline.orgnih.gov

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. researchgate.net Polar molecules in the reaction mixture continuously align with the oscillating electric field of the microwaves, generating thermal energy. This localized heating can accelerate reaction rates significantly beyond what is achievable with traditional heating methods. orientjchem.org For the synthesis of the indazole scaffold, microwave-assisted methods have been successfully employed in one-pot cyclization reactions, providing an eco-friendly and highly efficient alternative to conventional procedures. ajrconline.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Good | ajrconline.org |

This table illustrates the general advantages of microwave synthesis in terms of reaction time and yield as reported for indazole synthesis.

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient pathway for synthesizing heterocyclic compounds. nih.govroutledge.com The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. routledge.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. routledge.com

The benefits of sonochemical methods in organic synthesis include enhanced reaction rates, improved yields, and milder reaction conditions, often eliminating the need for catalysts. nih.govsemanticscholar.org These techniques are recognized as environmentally friendly due to their high energy efficiency and frequent use of aqueous media. routledge.comresearchgate.net In the context of heterocycle synthesis, ultrasound irradiation has been successfully used to promote reactions, often with simplified workup procedures and in shorter timeframes compared to silent (non-irradiated) conditions. researchgate.netnih.gov While specific applications to this compound are not detailed, the principles have been broadly applied to the synthesis of various nitrogen-containing heterocycles, suggesting potential applicability. nih.govresearchgate.net

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally damaging. ijnrd.org Consequently, developing synthetic routes that operate under solvent-free conditions or in benign solvents like water is a key research focus. researchgate.net

Solvent-free reactions, or solid-state reactions, can lead to higher efficiency, reduced pollution, and lower costs. asianpubs.orgresearchgate.net The absence of a solvent can simplify product purification and minimize waste generation. Several multi-component reactions for the synthesis of nitrogen heterocycles have been successfully carried out under solvent-free conditions, often with the aid of a catalyst and heat. asianpubs.orgresearchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Aqueous reaction media have been utilized in catalyst-free, ultrasound-promoted syntheses of various heterocyclic compounds, demonstrating the feasibility of conducting complex organic transformations in environmentally friendly systems. researchgate.net

Nanocatalysts are at the forefront of sustainable chemical synthesis, offering significant advantages over their bulk counterparts due to their high surface-area-to-volume ratio and unique electronic properties. ajgreenchem.comthermsr.com These features lead to enhanced catalytic activity, higher selectivity, and milder reaction conditions, all of which align with the principles of green chemistry. ajgreenchem.commdpi.com The use of nanocatalysts can reduce energy consumption and waste production, making chemical processes more sustainable. mdpi.com

In the synthesis of heterocyclic compounds, various metal nanocatalysts have been employed to facilitate transformations with high efficiency. mdpi.com For instance, copper-based nanohybrids have been used for the one-pot, three-component synthesis of 2H-indazoles. nih.gov Magnetic nanoparticles are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity, which simplifies product purification and reduces waste. rsc.org Plant-mediated "green synthesis" of nanoparticles is also an emerging area, further enhancing the sustainability of this technology. mdpi.com

Table 2: Advantages of Nanocatalysts in Heterocyclic Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| High Surface Area | Increased active sites, higher reactivity | ajgreenchem.com |

| Mild Conditions | Reduced energy consumption | ajgreenchem.com |

| High Selectivity | Fewer byproducts, less waste | mdpi.com |

Regioselective Synthesis and Functionalization Strategies

The biological activity of indazole derivatives is highly dependent on the substitution pattern of the bicyclic ring. Therefore, achieving regioselectivity—the ability to control the position of functionalization—is a critical challenge in their synthesis. The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted, and direct alkylation often leads to a mixture of N1 and N2 products. nih.gov

Significant research has been dedicated to developing methods for the regioselective functionalization of the indazole core. chim.it Strategies often involve the careful selection of protecting groups, bases, and solvents to direct substitution to the desired position. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high selectivity for N1 alkylation for many substituted indazoles. beilstein-journals.org Conversely, Mitsunobu conditions can favor the formation of N2-substituted products. nih.govbeilstein-journals.org

Functionalization of the carbocyclic ring also requires precise control. The synthesis of compounds like this compound necessitates regioselective introduction of halogen and hydroxyl groups. Direct bromination of a substituted indazole at a specific carbon position can be challenging and may yield undesired regioisomers. For instance, the direct C7 bromination of 4-substituted 1H-indazoles has been achieved with high regioselectivity using N-bromosuccinimide (NBS). nih.gov This C7-bromo intermediate can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce further diversity. nih.gov Such strategies are crucial for building the specific substitution patterns required for targeted biological applications. nih.gov

Novel One-Pot Multi-Component Reactions for Indazole Scaffold Construction

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. nih.gov This approach embodies the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent and reagent use, and decreasing waste generation. nih.gov MCRs offer significant advantages over traditional multi-step syntheses in terms of time, cost, and environmental impact.

Several one-pot methodologies have been developed for the construction of the indazole scaffold. These often involve domino processes where a series of reactions occur sequentially in the same pot without the need to isolate intermediates. nih.gov For example, an efficient route to 1-aryl-1H-indazoles has been developed as a one-pot domino process starting from substituted acetophenones. nih.gov Other approaches include copper-mediated one-pot syntheses of dihydro-1H-indazoles and rhodium-catalyzed C-H bond functionalization to build substituted N-aryl-2H-indazoles in a single step. nih.govmdpi.com These advanced synthetic methods provide rapid and convergent access to a wide variety of functionalized indazoles, which are valuable for subsequent chemical exploration. organic-chemistry.org

Medicinal Chemistry and Pharmacological Investigations of 4 Bromo 1h Indazol 6 Ol Derivatives

Anti-tumor and Anti-proliferative Activities

Derivatives of 4-Bromo-1H-indazol-6-ol have demonstrated significant potential as anti-tumor and anti-proliferative agents, largely through their ability to modulate the activity of key proteins involved in cancer cell signaling and survival.

Kinase Inhibition Profiles

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

Tyrosine Threonine Kinase (TTK): A novel class of inhibitors based on an indazole core with sulfamoylphenyl and acetamido moieties has been developed. One such compound, CFI-400936, is a potent inhibitor of TTK with an IC50 value of 3.6 nM and has shown good activity in cell-based assays.

Aurora Kinases: These kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Indazole derivatives have been identified as potent inhibitors of Aurora kinases. researchgate.net Through computational modeling, it has been suggested that the isoform selectivity of these derivatives can be targeted to specific residues in the Aurora kinase binding pocket. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several series of indazole derivatives have been developed as potent FGFR inhibitors. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown significant inhibitory activity against FGFR1. nih.gov Another study identified an indazole-based pharmacophore that inhibits FGFR1–3 in the micromolar range. semanticscholar.org

Epidermal Growth Factor Receptor (EGFR): While direct inhibition of EGFR by this compound derivatives is not extensively documented, the broader class of indazole-containing compounds has been explored as EGFR inhibitors. The development of such inhibitors is a promising strategy for targeting cancers with EGFR mutations.

MAPK1: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade in many cancers. While specific inhibition of MAPK1 by this compound derivatives is an area of ongoing research, the general class of kinase inhibitors often exhibits activity against components of this pathway.

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors. scilit.com

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). While imatinib (B729) is a first-line treatment, resistance is a significant issue. Indazole derivatives have been investigated as potential inhibitors of Bcr-Abl, including the imatinib-resistant T315I mutant.

| Kinase Target | Derivative Class | Key Findings |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | Potent inhibition with IC50 in the nanomolar range. |

| Aurora Kinases | Indazole derivatives | Isoform-selective inhibition has been achieved. researchgate.net |

| FGFRs | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Potent FGFR1 inhibition. nih.gov |

| Pim Kinases | 3-(Pyrazin-2-yl)-1H-indazoles | Development of pan-Pim inhibitors. scilit.com |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Indazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells through various mechanisms. One study on 3-amino-1H-indazole derivatives revealed that a compound designated as W24 could induce G2/M cell cycle arrest and apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, it was observed to induce changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential in HGC-27 cells. nih.gov Another series of indazole derivatives demonstrated the ability to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov

Inhibition of Drug Resistance Pathways

A significant challenge in cancer therapy is the development of drug resistance. Indazole derivatives are being explored for their potential to overcome these resistance mechanisms.

p53/MDM2 pathway: The tumor suppressor protein p53 is a crucial regulator of cell fate. Its activity is often suppressed in cancer cells by the murine double minute 2 (MDM2) protein. A series of indazole derivatives has been shown to potentially inhibit the p53/MDM2 pathway, leading to the reactivation of p53 and subsequent apoptosis. nih.gov

Bcl-2 family modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, contributing to their survival. Research has shown that certain indazole derivatives can downregulate the expression of Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby promoting apoptosis. nih.gov

Specific Activity Against Various Cancer Cell Lines

The anti-proliferative activity of this compound derivatives and related indazole compounds has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | Compound Series | IC50 / Activity |

| A549 | Lung Carcinoma | 3-amino-1H-indazole derivatives | W24: 0.43-3.88 µM nih.gov |

| MCF7 | Breast Adenocarcinoma | 3-amino-1H-indazole derivatives | W24: 0.43-3.88 µM nih.gov |

| HCT-116 | Colorectal Carcinoma | Not specified | Not specified |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified | Not specified |

| K562 | Chronic Myeloid Leukemia | 1H-indazole-3-amine derivatives | Compound 6o: 5.15 µM nih.gov |

| PC-3 | Prostate Adenocarcinoma | 1H-indazole-3-amine derivatives | Compound 6o: >50 µM nih.gov |

| Hep-G2 | Hepatocellular Carcinoma | 1H-indazole-3-amine derivatives | Compound 5k: 3.32 µM nih.gov |

Antimicrobial Efficacy

In addition to their anti-cancer properties, derivatives of this compound have shown promise as antimicrobial agents.

Antibacterial Activity

FtsZ inhibitors: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division and is a promising target for new antibiotics. A series of novel 4-bromo-1H-indazole derivatives has been designed and synthesized as FtsZ inhibitors. nih.gov

Gram-positive and Gram-negative bacteria: These 4-bromo-1H-indazole derivatives have been tested against various Gram-positive and Gram-negative bacteria. The results indicated better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some compounds exhibited significantly more potent activity than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov For instance, one derivative showed the best activity against S. pyogenes PS, being more active than ciprofloxacin. nih.gov Some of the synthesized compounds also displayed moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Information regarding the pharmacological properties of this compound is not available in publicly accessible scientific literature.

Extensive searches for research data on the medicinal chemistry and pharmacological investigations of the specific chemical compound this compound have yielded no specific results for the outlined topics. There is no available information in the public domain concerning the antifungal, antiprotozoal, anti-inflammatory, or anti-diabetic properties of this particular compound.

While the broader class of indazole derivatives has been a subject of scientific inquiry for various therapeutic applications, including anti-inflammatory and antimicrobial activities, the specific biological activities of this compound have not been documented in the accessible literature. Consequently, it is not possible to provide detailed research findings, data tables, or discussions on its activity against Candida albicans, R. oryzae, Candida glabrata, its antiprotozoal effects, its potential as a Cyclooxygenase (COX-2) enzyme inhibitor, its ability to modulate inflammatory mediators, or its role as an anti-diabetic agent.

Further research would be required to elucidate the pharmacological profile of this compound.

Other Therapeutic Potentials

Anti-HIV Activity

The indazole nucleus is a structural motif present in various compounds investigated for their therapeutic properties, including anti-HIV activity. nih.gov Research into indazole derivatives has identified them as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov These NNRTIs are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV. nih.gov

Structure-based drug design and molecular hybridization techniques have been employed to create innovative series of indazole NNRTIs. acs.orgdrugbank.com These efforts have focused on addressing the challenge of drug resistance to mutations in the HIV reverse transcriptase enzyme. acs.orgnih.gov While the broader class of indazole derivatives shows promise in the fight against HIV, specific research and detailed findings on the anti-HIV activity of this compound derivatives are not extensively documented in publicly available scientific literature. Further studies are required to elucidate the specific potential of this particular subset of indazole compounds as anti-HIV agents.

Antiarrhythmic Applications

Indazole derivatives have been recognized for their potential in treating a range of cardiovascular diseases, with antiarrhythmic properties being one of the noted pharmacological activities. nih.govnih.gov The modulation of cardiac ion channels is a key mechanism for controlling cardiac rhythm, and various compounds are investigated for their ability to interact with these channels. researchgate.neteaspublisher.com

While the general class of indazole compounds has been associated with beneficial effects in cardiovascular models, including arrhythmia, specific studies focusing on the antiarrhythmic applications of this compound derivatives are not readily found in the existing scientific literature. The potential for these specific derivatives to modulate cardiac ion channels and exert antiarrhythmic effects remains an area for future investigation.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Its overexpression in many cancer cells contributes to an immunosuppressive tumor microenvironment, making it a significant target for cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel and key pharmacophore for potent IDO1 inhibitory activity. nih.gov

Research has shown that substitutions at the 4- and 6-positions of the indazole ring are critical for enhancing IDO1 inhibitory activity and heme-binding affinity. nih.gov Structural modifications at these positions can lead to potent dual inhibitors of both IDO1 and tryptophan-2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.govbohrium.com

A study on 4,6-disubstituted-1H-indazole derivatives identified a compound that displayed significant IDO1 inhibitory potency. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituents at these positions directly influences the inhibitory effect.

Table 1: IDO1 Inhibitory Activity of a 4,6-Disubstituted Indazole Derivative

| Compound Number | Structure | IDO1 IC50 (µM) (Enzymatic Assay) | IDO1 IC50 (µM) (HeLa Cells) | TDO IC50 (µM) (Enzymatic Assay) | TDO IC50 (µM) (A172 Cells) |

| 35 | 4,6-disubstituted-1H-indazole | 0.74 | 1.37 | 2.93 | 7.54 |

This table is based on data presented in the referenced study. nih.gov

The findings suggest that the 1H-indazole derivative is a potent dual inhibitor of IDO1 and TDO and shows potential for development in cancer treatment. nih.gov Further in vivo studies with this compound have demonstrated antitumor activity in a xenograft model. nih.gov The interaction of these inhibitors with the enzyme involves binding to the ferrous heme of IDO1, and there is a strong correlation between their heme affinity and IDO1 inhibitory activities. nih.gov

Neuroprotection and Anticonvulsant Activities

The indazole scaffold has also been investigated for its potential in the central nervous system, particularly for anticonvulsant and neuroprotective effects. The parent compound, indazole, has been characterized as a potential anticonvulsant. nih.gov It has shown efficacy in inhibiting convulsions induced by various agents in animal models. nih.gov

The anticonvulsant profile of indazole has been compared to that of other established antiepileptic drugs, suggesting multiple mechanisms of action. nih.gov Furthermore, some indazole derivatives have been reported to exhibit neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, indicating a potential role in neurodegenerative diseases like Alzheimer's. researchgate.net

While the general class of indazole derivatives has shown promise, specific research on the neuroprotective and anticonvulsant activities of this compound derivatives is limited in the current scientific literature. The influence of the bromo and hydroxyl substitutions at the 4 and 6 positions on these activities is yet to be fully explored. The investigation of halogen-substituted derivatives of other chemical classes has shown that such substitutions can be beneficial for anticonvulsant activity. nih.govmdpi.com

Computational Chemistry and in Silico Approaches in the Study of 4 Bromo 1h Indazol 6 Ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org For indazole derivatives, QSAR studies are instrumental in predicting the therapeutic potential of new analogs and guiding the synthesis of more effective compounds. longdom.orgnih.gov

QSAR methodologies are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as physicochemical properties (e.g., SlogP) and topological indices. researchgate.net These models are computationally less intensive and effective for datasets with significant structural diversity.

3D-QSAR, on the other hand, uses descriptors that depend on the three-dimensional conformation of the molecules. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. nih.gov These approaches calculate steric and electrostatic fields around a set of aligned molecules to generate a predictive model. researchgate.net In studies of indazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting specific biological targets, such as Hypoxia-inducible factor-1α (HIF-1α). nih.gov The resulting contour maps from these analyses provide a visual guide, indicating where steric bulk or specific electrostatic charges may enhance or diminish biological activity. researchgate.net

The reliability of a QSAR model is paramount, and its predictive power must be rigorously validated. basicmedicalkey.comnih.gov Validation is a crucial step to ensure that the model is not overfitted and can accurately predict the activity of new, untested compounds. basicmedicalkey.com This process involves both internal and external validation techniques. basicmedicalkey.commdpi.com

Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which generates the cross-validation coefficient (q²). mdpi.com A high q² value indicates good internal consistency and robustness of the model. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. nih.govmdpi.com The predictive capability is assessed by the predictive correlation coefficient (R²pred). mdpi.com For instance, a 2D-QSAR model for indazole derivatives targeting Tyrosine Threonine Kinase (TTK) demonstrated a high correlation coefficient (r²) of 0.9512, while a 3D-QSAR model showed a robust internal cross-validation coefficient (q²) of 0.9132. longdom.org Such statistical metrics are essential for establishing the credibility and utility of the QSAR model in drug design. nih.gov

| QSAR Model Validation Parameters | |

| Parameter | Description |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 suggests a better fit of the model to the training data. longdom.org |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. It assesses the model's robustness. mdpi.com |

| R²pred (Predictive r² for External Set) | Measures the model's ability to predict the activity of an external set of compounds not used in model development. It is a key indicator of the model's real-world predictive power. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is widely used to understand the binding mechanisms of indazole derivatives with their biological targets at a molecular level. nih.govbiotech-asia.org

Docking simulations provide detailed insights into how indazole derivatives fit within the active site of a target protein. researchgate.net By analyzing the docked poses, researchers can identify the specific binding mode and the key amino acid residues that are crucial for the interaction. researchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. biotech-asia.org For example, docking studies of 1H-indazole derivatives with the Cyclooxygenase-2 (COX-2) enzyme revealed interactions with specific residues like Gly526. researchgate.net Similarly, studies on indazole scaffolds as Tyrosine Kinase inhibitors have identified crucial hydrogen bonds with amino acids such as Glu828 and Met806, as well as π-π stacking interactions with residues like Trp827. biotech-asia.org This information is vital for structure-activity relationship (SAR) analysis and for designing derivatives with improved affinity and selectivity. longdom.org

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netresearchgate.net This value quantifies the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger and more stable interaction. biotech-asia.org For instance, certain 1H-indazole analogs showed significant binding results with the COX-2 enzyme, with binding energies reaching up to -9.11 kcal/mol. researchgate.net In another study involving indazole derivatives targeting the VEGFR-2 enzyme, compounds exhibited binding energies as low as -7.39 kcal/mol. biotech-asia.org These estimated affinities are used to rank and prioritize compounds for further experimental testing, helping to focus resources on the most promising candidates. researchgate.net

| Example Indazole Derivatives and Docking Results | ||

| Compound/Derivative Class | Target Protein | Key Interacting Residues/Binding Energy |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Binding energies of -9.11, -8.80, and -8.46 kcal/mol. researchgate.net |

| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone | Cyclooxygenase-2 (COX-2) | Bonded with Gly526; Binding energy of -8.49 kcal/mol. researchgate.net |

| Indazole-based compounds | Tyrosine Kinase (4AGD) | SMO derivative showed the highest binding energy of -6.99 kcal/mol, forming H-bonds with Glu828, Ile856, Lys826, and Arg833. biotech-asia.org |

| Indazole-based compounds | Tyrosine Kinase (4AG8) | SS derivative showed a significant binding score of -7.39 kcal/mol. biotech-asia.org |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrjpbr.com MD simulations are crucial for assessing the stability of the docked complex and for analyzing the conformational changes that may occur upon ligand binding. nih.govmdpi.com

MD simulations of protein-ligand complexes, such as those involving indazole derivatives, are used to evaluate the stability of the binding pose predicted by docking. nih.govresearchgate.net Key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov For example, MD simulations performed on a potent indazole derivative bound to the HIF-1α protein showed that the compound was quite stable in the active site. nih.gov

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can be used to identify the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's presence. nih.gov These simulations provide a more realistic and comprehensive understanding of the molecular interactions, confirming the stability of key hydrogen bonds and hydrophobic contacts, and thus validating the results obtained from molecular docking. nih.govmdpi.com

Ligand-Protein Complex Stability

The stability of a complex formed between a ligand, such as a 4-Bromo-1H-indazol-6-ol derivative, and its target protein is fundamental to its potential therapeutic effect. Molecular Dynamics (MD) simulations are a primary computational tool used to assess this stability. nih.govmdpi.com By simulating the physical movements of atoms and molecules over time, MD can predict how a ligand-protein complex will behave in a biological environment. nih.gov

Conformational Changes and Dynamic Interactions

Molecular dynamics simulations also offer a window into the dynamic nature of ligand-protein interactions. nih.gov Both ligands and proteins are flexible entities, and their shapes can change upon binding. MD simulations can capture these conformational adjustments, revealing how the protein might adapt its shape to better accommodate the ligand (induced fit) and how the ligand settles into its most favorable orientation within the binding pocket.

These simulations can map the intricate network of interactions, such as hydrogen bonds, that form and break between the this compound derivative and the protein's amino acid residues. By observing these dynamic changes, researchers can identify the key residues that are critical for binding. For instance, a simulation might show that the hydroxyl group at the 6-position of the indazole ring consistently forms a hydrogen bond with a specific serine or threonine residue in the protein, highlighting a crucial interaction for affinity. Understanding these dynamic behaviors is essential for optimizing ligand design to enhance binding potency and selectivity. semanticscholar.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netcore.ac.uk For indazole derivatives, DFT calculations can provide a deep understanding of their chemical properties. nih.govbeilstein-journals.orgtandfonline.com Studies on related compounds, such as 4-bromo-1H-indazole, have utilized DFT to calculate various molecular properties and reactivity descriptors. dergipark.org.trresearchgate.net These calculations are foundational for analyzing the molecule's frontier orbitals, electrostatic potential, and bonding characteristics.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests that a molecule is more reactive and less stable. For drug design, this gap can indicate the potential for a molecule to interact with biological targets. DFT calculations on various indazole derivatives have been performed to determine these values and predict their reactivity. researchgate.netdergipark.org.trresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.79 | -0.57 | 6.22 |

| 4-chloro-1H-indazole | -6.85 | -0.93 | 5.92 |

| 4-bromo-1H-indazole | -6.79 | -1.01 | 5.78 |

| 4-hydroxy-1H-indazole | -6.15 | -0.49 | 5.66 |

Data adapted from theoretical calculations on indazole derivatives. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netwolfram.commdpi.com It is used to predict how a molecule will interact with other molecules, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential (colored blue) are electron-poor and are attractive to nucleophiles. walisongo.ac.idyoutube.com

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group, indicating these are prime locations for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site. The bromine atom would also influence the charge distribution, creating a region of slightly positive potential on its outermost surface (a "sigma-hole"), which could participate in halogen bonding. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with classical Lewis structures. wikipedia.orgrogue-scholar.org It is used to understand delocalization effects and donor-acceptor interactions within a molecule. molfunction.com NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer, for instance, from a lone pair orbital (donor) to an antibonding orbital (acceptor).

In the context of this compound, NBO analysis could reveal the extent of electron delocalization within the bicyclic indazole ring system. It can also quantify the hyperconjugative interactions between the lone pairs on the nitrogen, oxygen, and bromine atoms and the antibonding orbitals of the ring. Recent studies on a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, used NBO analysis to calculate the partial charges on the N1 and N2 atoms to help explain reaction regioselectivity. nih.govsemanticscholar.org This type of analysis provides a detailed electronic rationale for the molecule's structure and reactivity.

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

Pharmacophore modeling is a cornerstone of modern drug discovery. mdpi.com A pharmacophore model is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. mdpi.com

If this compound is identified as an active compound against a particular protein, it can be used to develop a pharmacophore model. This model would map out the key features: the aromatic rings of the indazole core, the hydrogen bond donor/acceptor capabilities of the N-H and -OH groups, and the position of the hydrophobic bromine atom.

Once a pharmacophore model is validated, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. nih.gov This process rapidly identifies other molecules that possess the same essential features in the correct spatial arrangement, even if their underlying chemical scaffolds are different. ugm.ac.idugm.ac.id The resulting "hits" can then be further evaluated using molecular docking and other computational or experimental methods, significantly accelerating the identification of novel lead compounds for drug development. nih.gov Studies have successfully used this approach for various indazole analogs to discover potential inhibitors for targets like the Estrogen Receptor Alpha (ERα). ugm.ac.idugm.ac.idresearchgate.net

Structure Activity Relationship Sar Studies for Optimized Bioactivity of 4 Bromo 1h Indazol 6 Ol Derivatives

Positional Impact of Substituents on Biological Efficacy

The specific placement of functional groups on the indazole ring is a critical determinant of the biological activity of these derivatives. Alterations at the 4, 6, 1, and 3-positions have been shown to significantly modulate the efficacy of these compounds.

The hydroxyl group at the 6-position is another key functional group that significantly impacts the biological properties of 4-Bromo-1H-indazol-6-ol derivatives. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a biological target's binding site. In the context of GluN2B-selective NMDA receptor antagonists, an indazole moiety was successfully used as a bioisosteric replacement for a phenol (B47542) group. acs.org This suggests that the hydroxyl group on the indazole ring can mimic the interactions of a phenolic hydroxyl group, which is often involved in key binding interactions. acs.org The ability of the 6-hydroxyl group to engage in hydrogen bonding is a recurring theme in the SAR of indazole derivatives and is often essential for potent biological activity.

The nitrogen atoms of the indazole ring are pivotal for its chemical reactivity and biological interactions. Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. nih.govresearchgate.net The preference for one tautomer over the other can be influenced by substituents and can significantly affect the molecule's shape and hydrogen bonding capabilities, thereby altering its biological activity.

N-alkylation or N-arylation at the N-1 or N-2 position is a common strategy to modulate the physicochemical and pharmacological properties of indazole derivatives. The regioselectivity of N-alkylation is influenced by both steric and electronic effects of substituents on the indazole ring. nih.gov For instance, in the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents. acs.org The nature of the substituent on the nitrogen can influence the compound's solubility, metabolic stability, and ability to interact with specific residues in the target protein. In a study on tetrahydro-2H-indazole derivatives, it was observed that 1-aryl isomers exhibited significantly higher anti-inflammatory activity compared to their 2-aryl counterparts, underscoring the critical role of the position of N-substitution. researchgate.net

| Compound | N-Substitution Pattern | Observed Biological Effect |

|---|---|---|

| 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | N-1 Aryl Substitution | High anti-inflammatory activity. researchgate.net |

| 2-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | N-2 Aryl Substitution | Significantly less anti-inflammatory activity compared to N-1 isomers. researchgate.net |

| N1 meta-substituted benzyl indazole arylsulfonamides | N-1 Benzyl Substitution | Potent CCR4 antagonists. acs.org |

The 3-position of the indazole core is a frequent site for modification in the design of bioactive molecules. Substituents at this position can project into specific pockets of a binding site, allowing for the fine-tuning of potency and selectivity. For example, SAR studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the amide linker at the 3-position was critical for the inhibition of calcium influx. nih.gov The indazole-3-carboxamide isomer was active, while its reverse amide isomer was inactive, demonstrating the stringent structural requirements at this position. nih.gov In another study, the introduction of a carbohydrazide (B1668358) moiety at the C3 position of the 1H-indazole ring was found to be crucial for potent IDO1 enzyme inhibitory activity. nih.gov These findings underscore the importance of the 3-position for introducing functionalities that can engage in key interactions with the biological target.

Stereochemical Influences on Receptor Binding and Activity

Stereochemistry plays a crucial role in the interaction of chiral indazole derivatives with their biological targets. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy, as receptors are themselves chiral environments. For synthetic cannabinoid receptor agonists of the indazole-3-carboxamide type, it was found that the (S)-enantiomers had enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. frontiersin.org This suggests that a specific stereochemical orientation is preferred for optimal interaction with the receptor's binding pocket. Similarly, in a series of GluN2B antagonists, the enantiomeric (S)- and (R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols displayed different inhibitory activities, highlighting the importance of the chiral center in the linker region. acs.org The precise spatial orientation of key functional groups, dictated by the molecule's stereochemistry, is therefore a critical factor for achieving high-affinity binding and potent biological activity.

| Compound Series | Stereoisomer | Observed Effect on Receptor Binding/Activity |

|---|---|---|

| Indazole-3-carboxamide Synthetic Cannabinoids | (S)-enantiomers | Enhanced potency at CB1 and CB2 receptors. frontiersin.org |

| (R)-enantiomers | Lower potency compared to (S)-enantiomers. frontiersin.org | |

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols | (S)-10a | High inhibitory activity at GluN2B receptors. acs.org |

| (R)-10a | Also showed high inhibitory activity, but stereochemistry influenced potency. acs.org |

Correlations Between Substituent Electronic and Steric Properties and Bioactivity

The electronic and steric properties of substituents on the this compound scaffold are fundamental to its bioactivity. These properties govern the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that the molecule can form with its biological target.

Electron-donating and electron-withdrawing groups can alter the electron density of the indazole ring system, influencing its pKa and reactivity. For instance, in the development of 2H-indazole derivatives as antimicrobial and anti-inflammatory agents, it was noted that electron-withdrawing groups on a 2-phenyl ring favored antiprotozoal activity. researchgate.net The electronic nature of substituents can also affect the strength of halogen bonds, where the bromine at the 4-position can act as a halogen bond donor.

Steric properties, such as the size and shape of substituents, are also critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket, or they can provide favorable van der Waals interactions if they fit well. In the context of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6 analogues being preferred. acs.org This indicates a sterically constrained binding pocket in the receptor. The interplay between electronic and steric effects is complex, and optimizing both is often necessary to achieve the desired biological activity. For example, in a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups, which have specific electronic and hydrogen-bonding properties, were the more potent C4 substituents. acs.org

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 1h Indazol 6 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For substituted indazoles, NMR is instrumental in confirming the substitution pattern on the bicyclic ring system.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of 4-bromo-substituted indazoles, the chemical shifts and coupling constants of the aromatic protons are particularly diagnostic.

For a compound like 4-bromo-1-methyl-indazole, the proton at position 3 of the indazole ring typically appears as a singlet, while the protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets or multiplets) depending on their coupling with adjacent protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at position 4 will deshield the neighboring protons, causing them to resonate at a lower field.

Representative ¹H NMR Data for a Substituted Indazole Analog:

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 4-Bromo-1-methyl-indazole | DMSO-d₆ | 7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H) |

This table is generated based on representative data for a similar compound, as detailed public data for 4-Bromo-1H-indazol-6-ol is not available.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the nature and position of substituents. The carbon atom bearing the bromine (C-4) is expected to have a chemical shift in the range of 110-120 ppm. The other aromatic carbons will appear in the typical downfield region for aromatic compounds.

Predicted ¹³C NMR Chemical Shifts for a Substituted Indazole:

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C3 | 135.0 |

| C3a | 123.0 |

| C4 | 115.0 |

| C5 | 122.0 |

| C6 | 145.0 |

| C7 | 110.0 |

| C7a | 140.0 |

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for probing the electronic environment of nitrogen atoms in heterocyclic compounds like indazoles. The chemical shifts of the nitrogen atoms in the pyrazole (B372694) ring are highly dependent on whether they are pyrrole-like (N-H) or pyridine-like. This technique can be crucial in distinguishing between N-1 and N-2 substituted isomers. For 1H-indazoles, two distinct ¹⁵N signals are expected.

A study on the addition mechanism of 1H-indazole and its nitro derivatives extended the NMR data to include ¹⁵N nuclei, demonstrating the utility of this technique in characterizing the indazole core. chemicalbook.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms within a molecule. A NOESY experiment shows correlations between protons that are close to each other in space, which is invaluable for determining the substitution pattern and stereochemistry of complex molecules. For substituted indazoles, NOESY can be used to confirm the position of substituents by observing the spatial correlations between the substituent's protons and the protons on the indazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). The exact mass measured by HRMS would be used to confirm the elemental composition of C₇H₅BrN₂O.

Predicted HRMS Data for a Substituted Indazole Analog:

| Compound | Ionization Mode | Calculated m/z |

| 6-Bromo-4-methoxy-1H-indazole | [M+H]⁺ | 226.98146 |

This table is based on predicted data for a close analog, as experimental HRMS data for this compound is not publicly available.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, as well as C-H, C=C, and C-N bond vibrations.

The broad band for the O-H stretch would typically appear in the region of 3200-3600 cm⁻¹, while the N-H stretch of the indazole ring would also be in a similar region, often appearing as a sharper peak. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The C-Br stretching frequency is typically found in the fingerprint region, below 1000 cm⁻¹.

Representative FT-IR Data for a Substituted Indazole:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3148 |

| Aromatic C=C Stretch | 1619 |

| C-N Stretch | 1230-1250 |

| C-Br Stretch | 600-700 |

This table is generated based on representative data for indazole and its derivatives, as a specific FT-IR spectrum for this compound is not publicly available. wiley-vch.de

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as crucial insights into the intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a detailed examination of its structural analogs and related heterocyclic compounds allows for a comprehensive understanding of its likely solid-state architecture.

The molecular structure of this compound is characterized by a planar bicyclic indazole core. The fusion of the benzene and pyrazole rings results in a rigid framework. The positions of the bromine atom at C4 and the hydroxyl group at C6 are key determinants of the molecule's electronic properties and its potential for intermolecular interactions.

In the absence of a solved crystal structure for this compound, crystallographic data from closely related analogs, such as substituted bromoindazoles, provide a foundation for predicting its structural parameters. For instance, the crystal structure of a 7-bromo-1H-indazole derivative has been confirmed by X-ray diffraction analysis, revealing the typical planarity of the indazole ring system. nih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The indazole moiety possesses both a hydrogen bond donor (the N-H group of the pyrazole ring) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). Furthermore, the hydroxyl group at the C6 position is a potent hydrogen bond donor and can also act as an acceptor. This combination of functional groups is likely to lead to the formation of robust supramolecular synthons.

Based on the known crystal structures of other indazole and pyrazole derivatives, it is probable that this compound will form dimeric or catemeric motifs through N-H···N hydrogen bonds. mdpi.com The hydroxyl group is expected to participate in further hydrogen bonding, potentially with the nitrogen atoms of the pyrazole ring or the hydroxyl groups of neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. The bromine atom, while primarily considered a bulky substituent, can also participate in weaker halogen bonding interactions, further stabilizing the crystal lattice.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar small organic molecules. It is important to note that these are predicted values and await experimental verification.

| Parameter |

Table 1. Predicted Crystallographic Parameters for this compound. This table is generated based on common values for related heterocyclic compounds and serves as a predictive guide.

The precise determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable information, confirming the predicted molecular geometry and revealing the intricate details of its supramolecular assembly. Such data are crucial for understanding its physicochemical properties and for the rational design of related compounds with tailored solid-state characteristics.

Future Perspectives and Emerging Research Directions for 4 Bromo 1h Indazol 6 Ol in Pharmaceutical Innovation

Development of Multi-targeted Therapeutic Agents based on the Indazole Scaffold

The complexity of diseases such as cancer, which often involve multiple redundant signaling pathways, has highlighted the limitations of single-target therapies. This has spurred the development of multi-targeted agents capable of modulating several key proteins simultaneously. The indazole scaffold is exceptionally well-suited for this strategy due to its ability to be chemically modified to interact with various biological targets. nih.govnbinno.com

Indazole derivatives have been successfully developed as inhibitors of multiple protein kinases, which are crucial regulators of cell signaling. rsc.org For instance, drugs like Pazopanib, which features an indazole core, are approved multi-kinase inhibitors used in cancer therapy. nih.govrsc.org Research has shown that novel indazole derivatives can be designed to inhibit a range of kinases implicated in cancer progression, such as EGFR, CDK2, and c-Met. nih.gov One study detailed a series of 3-substituted indazoles that were identified as multi-kinase inhibitors targeting FLT3, PDGFRβ, and c-Kit. nih.gov This multi-targeting approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing resistance. The 4-bromo and 6-ol substituents on the specific scaffold of 4-Bromo-1H-indazol-6-ol offer versatile chemical handles for creating libraries of compounds designed to interact with the ATP-binding sites of multiple kinases.

Table 1: Examples of Multi-Targeted Kinase Inhibitors Based on the Indazole Scaffold

| Compound Class | Targeted Kinases | Therapeutic Area | Reference |

|---|---|---|---|

| Diarylurea Derivatives | FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, KIT | Oncology | rsc.org |

| 3-Substituted Indazoles | c-Kit, PDGFRβ, FLT3 | Oncology | nih.gov |

| Pyridin-3-amine Derivatives | Fibroblast Growth Factor Receptors (FGFR) | Non-Small Cell Lung Cancer | nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms

A primary challenge in modern chemotherapy is the development of drug resistance, where cancer cells evolve to evade the effects of treatment. nih.gov Indazole-based compounds offer a promising avenue for circumventing these resistance mechanisms. Resistance often arises from mutations in the drug's target protein, rendering the drug ineffective. A key strategy is to design inhibitors that can bind to both the wild-type and mutated forms of the target.

For example, researchers have developed indazole derivatives that potently inhibit drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR), such as EGFR-L858R/T790M, which is a common mechanism of resistance in non-small cell lung cancer. nih.gov Similarly, indazole-based compounds have been synthesized to target the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to imatinib (B729) in chronic myeloid leukemia. nih.gov The development of such compounds relies on exploiting the structural features of the indazole scaffold to achieve high binding affinity even in the presence of resistance-conferring mutations. Other resistance mechanisms include the activation of alternative signaling pathways and increased drug efflux. mdpi.com Multi-targeted indazole derivatives can address pathway reactivation, while other modifications could potentially inhibit efflux pumps, representing a dual-pronged approach to overcoming resistance.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design